3-(Propan-2-yloxy)isoquinolin-1-amine is an organic compound characterized by its unique structure, which includes an isoquinoline core substituted with a propan-2-yloxy group. The molecular formula for this compound is , and it has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified under the category of nitrogen-containing heterocycles, specifically isoquinolines. Isoquinolines are known for their diverse biological activities, making them significant in pharmaceutical research. The synthesis of 3-(Propan-2-yloxy)isoquinolin-1-amine involves the reaction of isoquinoline derivatives with propan-2-ol, typically under specific conditions that favor high yields and purity.
The synthesis of 3-(Propan-2-yloxy)isoquinolin-1-amine can be achieved through several methods:
The molecular structure of 3-(Propan-2-yloxy)isoquinolin-1-amine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 203.26 g/mol |
IUPAC Name | 3-propan-2-yloxyisoquinolin-1-amine |
InChI Key | CCDGRCGALWVDKQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=CC2=CC=CC=C2C(=N1)N |
The structure features an isoquinoline ring system with a propan-2-yloxy substituent, which contributes to its chemical reactivity and biological activity.
3-(Propan-2-yloxy)isoquinolin-1-amine is involved in several types of chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, hydrogen peroxide |
Reduction | Lithium aluminum hydride |
Substitution | Halogens (chlorine, bromine), alkylating agents (methyl iodide) |
The physical properties of 3-(Propan-2-yloxy)isoquinolin-1-amine include:
Chemical properties include its reactivity under different conditions, which allows it to participate in various transformations relevant to synthetic organic chemistry.
3-(Propan-2-yloxy)isoquinolin-1-amine has several applications across various scientific fields:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3